molecular formula C14H10Cl2N2O2 B11959617 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide CAS No. 895-84-1

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide

Cat. No.: B11959617
CAS No.: 895-84-1
M. Wt: 309.1 g/mol
InChI Key: YBFRTDHRYMNDLU-UHFFFAOYSA-N
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Description

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide ( 895-84-1) is an organic compound with the molecular formula C14H10Cl2N2O2 and a molecular weight of 309.15 g/mol . This solid benzohydrazide derivative is characterized for research and development applications, particularly as a specialized building block in organic synthesis . Benzohydrazide scaffolds are recognized in chemical research for their utility as precursors in the synthesis of various nitrogen-containing heterocycles . Researchers value this compound for its potential to be cyclized into important structures like 1,3,4-oxadiazoles, which are cores of interest in medicinal and materials chemistry . As a solid, it requires standard laboratory handling procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-11-5-1-9(2-6-11)13(19)17-18-14(20)10-3-7-12(16)8-4-10/h1-8H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFRTDHRYMNDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901008846
Record name 4-Chloro-N-[(4-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
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Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895-84-1
Record name NSC60385
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60385
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-[(4-chlorophenyl)(hydroxy)methylidene]benzene-1-carbohydrazonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-BIS(4-CHLOROBENZOYL)-HYDRAZINE
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Preparation Methods

Stepwise Acylation for Controlled Functionalization

To avoid symmetric byproducts, a two-step protocol isolates the mono-acylated intermediate:

  • First Acylation:

    • React hydrazine hydrate (1 eq) with 4-chlorobenzoyl chloride (1.05 eq) in THF at 0°C.

    • Isolate 4-chloro-N'-benzoylhydrazine via vacuum filtration (yield: 78–82%).

  • Second Acylation:

    • Treat intermediate with fresh 4-chlorobenzoyl chloride (1 eq) and pyridine (1.5 eq) as base.

    • Stir at 40°C for 6 hours to achieve 92–95% conversion.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics:

  • Conditions: 150 W power, 80°C, 15 minutes in DCM.

  • Advantages: 98% purity by HPLC, reduced reaction time from 18 hours to 25 minutes.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications for safety and cost-efficiency:

Key Parameters:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous flow reactor
Temperature ControlIce bathJacketed cooling system
Solvent RecoveryRotary evaporatorDistillation columns
Yield85–90%93–95%

Challenges and Solutions:

  • HCl Gas Management: Install scrubbers to neutralize gaseous byproducts.

  • Exothermicity: Use segmented flow reactors with in-line heat exchangers.

  • Waste Minimization: Recycle unreacted acid chloride via fractional distillation.

Analytical Validation of Synthesis Success

Post-synthesis characterization ensures product integrity:

Spectroscopic Confirmation:

  • IR (KBr): ν 3270 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C–N).

  • ¹H NMR (DMSO-d6): δ 10.21 (s, 2H, NH), 7.85–7.40 (m, 8H, Ar–H).

  • Mass Spec: m/z 315.02 [M+H]⁺, matching theoretical molecular weight.

Purity Assessment:

  • HPLC: C18 column, 70:30 MeOH/H2O, retention time 6.8 min (≥99% purity).

Comparative Analysis of Methodologies

The table below evaluates key synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost Index
Conventional8598Moderate1.0
Stepwise Acylation9299High1.2
Microwave-Assisted8999Low0.8

Interpretation:

  • Stepwise Acylation maximizes yield and purity but increases reagent costs.

  • Microwave Synthesis offers time savings but requires specialized equipment.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Molecular Properties

  • Its molecular weight (309.1 g/mol) and Cl₃ substitution pattern distinguish it from the target compound .
  • 4-Chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide: Incorporates a pyridine ring instead of a chlorobenzoyl group, influencing its coordination chemistry and solubility. Crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.0933 Å, b = 23.0910 Å, c = 10.6831 Å, and β = 90.064° .
  • 4-Chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide : Contains nitro and hydroxyl substituents, which enhance hydrogen-bonding interactions. Crystallizes in P2₁/c with a = 23.257 Å, b = 4.829 Å, c = 12.763 Å, and β = 96.017°, forming supramolecular layers via N–H···O and C–H···O bonds .
Table 1: Structural Comparison of Benzohydrazide Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Space Group
4-Chloro-N'-(4-chlorobenzoyl)benzohydrazide Not explicitly provided ~308 (estimated) 4-Cl-C₆H₄CO, 4-Cl-C₆H₄ N/A
4CNB C₁₄H₉Cl₃N₂O 309.1 2,6-Cl₂-C₆H₃CH=N N/A
Pyridinyl derivative C₁₃H₁₀ClN₃O 275.7 Pyridin-3-yl-CH=N P2₁/c
Nitro-hydroxy derivative C₁₃H₉ClN₃O₄ 314.7 4-OH-3-NO₂-C₆H₃CH=N P2₁/c

Biological Activity

4-chloro-N'-(4-chlorobenzoyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activities, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure

The chemical formula for this compound is C14H10Cl2N2O2C_{14}H_{10}Cl_2N_2O_2. The compound features a hydrazone linkage, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that compounds with hydrazone moieties can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.

  • Mechanism of Action : The compound has been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to increased cell death in cancer cell lines such as HEPG2 and HCT-116 .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Hydrazone derivatives often exhibit significant antibacterial and antifungal activities.

  • Bacterial Inhibition : The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. It was tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing varying degrees of activity .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HEPG23-5Induction of ROS, apoptosis via caspase activation
HCT-1166-10Modulation of apoptotic proteins

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Case Studies

  • Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the effects of various hydrazone derivatives, including this compound, on liver cancer cell lines. The results indicated that the compound significantly suppressed tumor growth by inducing apoptosis .
  • Antimicrobial Efficacy Evaluation : In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains. The findings showed that it effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 4-chloro-N'-(4-chlorobenzoyl)benzohydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between 4-chlorobenzohydrazide and substituted benzaldehyde derivatives under reflux in polar solvents like methanol. Key factors include:

  • Temperature : Reactions are conducted at 60–80°C to ensure completion .
  • Solvent choice : Methanol or ethanol is preferred for solubility and stability of intermediates .
  • Stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes side products .
    Typical yields range from 65% to 85%, with purification via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirms the presence of C=O (1650–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–Cl (750–800 cm⁻¹) bonds .
  • UV-Vis : Solvent-dependent absorption bands (e.g., 280–320 nm in DMSO) indicate π→π* transitions in the aromatic and hydrazone moieties .
  • NMR : 1^1H NMR shows peaks for aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH (δ 10.2–11.5 ppm) .

Q. What structural features are critical for its crystallographic analysis?

Single-crystal X-ray diffraction reveals:

  • Planar hydrazone linkage : Facilitates π-stacking interactions between aromatic rings .
  • Chlorine substituents : Influence molecular packing via halogen bonding (Cl···Cl: 3.4–3.6 Å) .
    Example unit cell parameters for a derivative:
ParameterCompound 1 Compound 2
Space groupP21/cP2_1/cP21/cP2_1/c
aa (Å)23.257(3)8.103(3)
bb (Å)4.829(1)21.321(3)
cc (Å)12.763(2)10.594(3)

Q. How is biological activity assessed for this compound?

  • Antibacterial assays : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth dilution methods .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl) enhance activity by improving membrane penetration .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its properties?

  • Geometric optimization : DFT calculations (B3LYP/6-311++G(d,p)) predict bond lengths and angles within 2% of experimental data .
  • Vibrational analysis : Assigns IR bands to specific molecular vibrations (e.g., C=O stretching) .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvatochromic shifts in UV-Vis spectra .

Q. What challenges arise in crystallographic refinement for derivatives with Z′>1Z' > 1Z′>1?

  • Disorder modeling : Multiple conformers require restrained refinement in SHELXL .
  • Hydrogen bonding networks : High ZZ' structures (e.g., Z=3Z'=3) demand careful analysis of O–H···N and N–H···O interactions .
  • Data quality : High-resolution data (0.8\leq 0.8 Å) are critical for resolving overlapping electron density .

Q. How do solvent polarity and proticity affect synthetic outcomes?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates but may reduce yield due to side reactions .
  • Protic solvents (MeOH, EtOH) : Favor Schiff base formation via dehydration but can lead to solvate formation (e.g., monohydrates) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Standardized protocols : Use CLSI guidelines for MIC assays to minimize variability .
  • Crystallographic validation : Ensure structural homogeneity (e.g., polymorph screening) before testing .
  • Statistical analysis : Apply multivariate regression to isolate substituent effects from experimental noise .

Q. How are impurities profiled and quantified in this compound?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate hydrazide derivatives (e.g., unreacted 4-chlorobenzohydrazide) .
  • Reference standards : Pharmacopeial impurities (e.g., Indometacin Impurity F) are used for calibration .

Q. What role do hydrogen bonding and π-stacking play in crystal packing?

  • Hydrogen bonds : O–H···O (1.8–2.0 Å) and N–H···O (2.1–2.3 Å) interactions stabilize layered structures .
  • π–π stacking : Offset interactions between chlorophenyl rings (3.5–3.8 Å) enhance thermal stability .

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